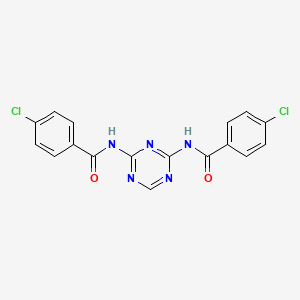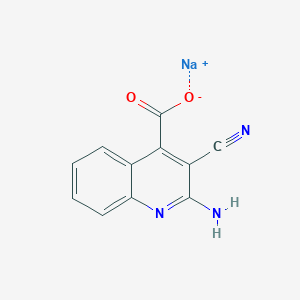![molecular formula C10H6N2O4 B12897847 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a cyano group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety profile and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chrome acid, ozone.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is particularly useful in drug design, where the compound can be tailored to target specific biological pathways.
Comparación Con Compuestos Similares
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
Oxazolines: These compounds share a similar five-membered ring structure but differ in their functional groups and reactivity.
Isoxazoles: Contain an oxygen and nitrogen atom in a different arrangement, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H6N2O4 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
2-(6-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-1-2-6-7(3-5)16-9(12-6)8(13)10(14)15/h1-3,8,13H,(H,14,15) |
Clave InChI |
ROENOWHDTINRSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)


![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)






![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)


